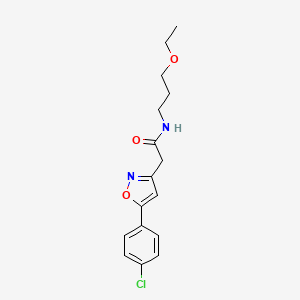

![molecular formula C19H20N2O4S B2827060 1-(苯并[2,3-c]异噁唑-3-基)-N-(1-(2,3-二氢苯并呋喃-5-基)丙基)甲磺酰胺 CAS No. 2034516-09-9](/img/structure/B2827060.png)

1-(苯并[2,3-c]异噁唑-3-基)-N-(1-(2,3-二氢苯并呋喃-5-基)丙基)甲磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

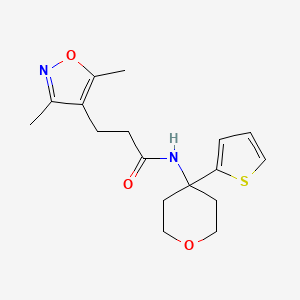

The compound contains several structural components including a benzo[d]isoxazole ring, a dihydrobenzofuran ring, and a methanesulfonamide group . These components are often found in various organic compounds and can contribute to the compound’s overall properties and potential applications.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent rings and groups. The benzo[d]isoxazole and dihydrobenzofuran rings are likely to contribute significantly to the compound’s overall shape and electronic properties .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The benzo[d]isoxazole ring, for example, might undergo reactions like electrophilic substitution or addition .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors like the presence of polar groups, the overall shape of the molecule, and the electronic properties of the constituent rings would all play a role .科学研究应用

化学和合成

异恶唑和苯并异恶唑衍生物,包括1-(苯并[d]异恶唑-3-基)-N-(1-(2,3-二氢苯并呋喃-5-基)丙烷-2-基)甲磺酰胺,因其作为各种生物活性分子中的结构单元的应用而至关重要。它们可用作药物化学中的中间体,特别是在合成潜在抗精神病化合物和高效抗癫痫药物(如佐匹克隆)中。这些化合物的合成涉及复杂的过程,突出了其成本效益生产中的挑战以及寻找高效合成途径的持续研究(Arava 等,2011)。

催化和反应机理

苯并[d]异恶唑在金催化的环加成反应中充当新型亲核试剂,与炔胺或炔丙基酯反应,导致形成多取代的2H-苯并[e][1,3]恶嗪或苯并[f][1,4]噁氮杂卓。这展示了它们在开发对复杂杂环结构的化学选择性途径中的作用,这在药物和材料科学的合成中很重要(徐等,2018)。

光物理性质

对荧光2,5-二苯并恶唑基苯酚和相关化合物(包括带有甲磺酰胺基团的化合物)的研究揭示了它们的激发态分子内质子转移荧光。这些发现对于开发用于从生化传感器到电离辐射探测器的应用的新型荧光材料至关重要,展示了苯并异恶唑衍生物在光物理研究中的多种用途(考夫曼和巴杰瓦,1993)。

先进材料

掺入1,3-1H-二苯并咪唑-苯添加剂的磺化聚砜膜在直接甲醇燃料电池中表现出增强的质子电导率和更低的甲醇渗透。这突出了苯并异恶唑衍生物在通过分子设计和合成提高能源相关材料性能中的作用,有助于开发更高效和更耐用的燃料电池技术(傅、李和曼西拉姆,2008)。

未来方向

The future research directions for this compound would depend on its potential applications. If it shows promise in areas like medicinal chemistry, materials science, or other fields, future research might focus on optimizing its synthesis, studying its properties in more detail, or exploring its potential uses .

作用机制

Target of Action

The compound, also known as 1-(benzo[d]isoxazol-3-yl)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)methanesulfonamide, primarily targets the Orexin receptors . Orexin receptors are a type of G-protein coupled receptor that are known to regulate arousal, wakefulness, and appetite.

Mode of Action

This compound acts as a dual Orexin receptor antagonist . It binds to both Orexin receptors, inhibiting the excitatory neuropeptides Orexin A and B. This inhibition reduces the activity of the Orexin system, leading to a decrease in wakefulness and arousal .

Biochemical Pathways

The compound’s action on the Orexin receptors affects the Orexinergic pathway . This pathway plays a crucial role in the regulation of sleep-wake cycles, feeding behavior, and energy homeostasis. By inhibiting the Orexin receptors, the compound disrupts the normal functioning of this pathway, leading to changes in sleep patterns and potentially other physiological processes .

Pharmacokinetics

It is known that the compound has good potency and improved pharmacokinetics . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.

Result of Action

The primary result of the compound’s action is a decrease in arousal and wakefulness, due to its antagonistic effect on the Orexin receptors . This makes the compound potentially useful for the treatment of conditions like insomnia .

属性

IUPAC Name |

1-(1,2-benzoxazol-3-yl)-N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4S/c1-13(10-14-6-7-18-15(11-14)8-9-24-18)21-26(22,23)12-17-16-4-2-3-5-19(16)25-20-17/h2-7,11,13,21H,8-10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEUWBFZDJZPFOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C=C1)OCC2)NS(=O)(=O)CC3=NOC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

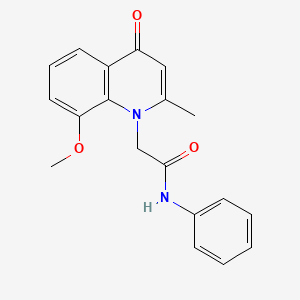

![3-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2826978.png)

![2-Methyl-6-[[1-(pyridin-2-ylmethyl)piperidin-3-yl]methoxy]pyridine](/img/structure/B2826984.png)

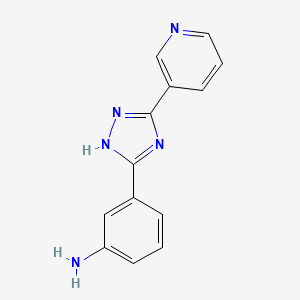

![Ethyl 7-amino-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2826987.png)

![4-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2826990.png)

![2,6-Dichloro-5-fluoro-N-[5-(3-methoxyphenyl)-2-methylpyrazol-3-YL]pyridine-3-carboxamide](/img/structure/B2826992.png)